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Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the

G12C mutation being particularly prevalent in non-small cell lung cancer. The presence of a

cysteine residue in the mutant protein provides a unique opportunity for targeted covalent

inhibition. ARS-1620 is a second-generation, potent, and selective covalent inhibitor of KRAS

G12C.[1][2] It specifically and irreversibly binds to the cysteine at position 12 of the KRAS

G12C mutant protein, locking it in an inactive, GDP-bound state.[2][3][4] This prevents

downstream signaling through the MAPK and PI3K/AKT/mTOR pathways, ultimately leading to

tumor regression.[1][5] ARS-1620 has demonstrated significant anti-tumor activity in preclinical

models and serves as a critical tool for studying KRAS G12C biology and developing novel

therapeutics.[2][4]

These application notes provide an overview of the covalent modification of KRAS G12C by

ARS-1620, including relevant signaling pathways, quantitative data, and detailed experimental

protocols for its characterization.
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Compound Target

Rate of
Covalent
Modificatio
n (kobs/[I])
(M⁻¹s⁻¹)

Cell Line
IC50 (Cell
Viability)

Notes

ARS-1620 KRAS G12C
1,100 ±

200[5]
NCI-H358

~0.1 µM

(pERK

inhibition)

Orally

bioavailable

(F >60% in

mice).[1][5]

MIA PaCa-2

~0.1 µM

(pERK

inhibition)

Induces

tumor

regression in

xenograft

models.[5]

ARS-853 KRAS G12C ~110 H358 2.5 µM[1]

Precursor to

ARS-1620

with lower

potency and

poor

bioavailability.

[1][5]

AMG-510

(Sotorasib)
KRAS G12C

Not explicitly

stated, but

~10x more

potent than

ARS-1620[1]

NCI-H358 ~0.006 µM[5]

First FDA-

approved

KRAS G12C

inhibitor.[1]

MIA PaCa-2 ~0.009 µM[5]

MRTX849

(Adagrasib)
KRAS G12C

Not explicitly

stated

Not explicitly

stated

Not explicitly

stated

Potent

inhibitor with

clinical

activity.[1]
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The primary mechanism of action of ARS-1620 is the inhibition of KRAS G12C-mediated

downstream signaling. This is achieved by covalently binding to the mutant cysteine and

trapping KRAS in its inactive GDP-bound state.[2][6] This prevents the exchange of GDP for

GTP, which is required for KRAS activation and subsequent engagement of downstream

effector proteins. The two major signaling cascades affected are the MAPK (RAS-RAF-MEK-

ERK) pathway and the PI3K-AKT-mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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